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BAY-678 Binding Mode and Structural Evolution

BAY-678 belongs to the dihydropyrimidinone chemical class. Its discovery involved significant structural

optimization from earlier compounds [1]:

¢ Lead Identification: High-throughput screening identified a hexahydroquinoline hit with moderate
potency (ICso ~900 nM) [1].

e Potency and Efficiency Boost: Ring-opening and introducing a cyano group improved potency 10-
fold and increased lipophilic binding efficiency [1].

¢ Freezing the Bioactive Conformation: The key breakthrough was introducing a strategically
positioned methyl sulfone group to lock the inhibitor's bioactive conformation, drastically boosting
potency [1].

The crystal structure of HNE in complex with a dihydropyrimidinone inhibitor (PDB ID: 5A09) reveals the
binding details [2]. BAY-678 engages the enzyme's active site through multiple tight interactions

summarized below:
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BAY-678 binds HNE active site through a conformationally locked structure that optimally engages S1 and
S2 pockets [1] [2].

Quantitative Comparison with Other Inhibitors

The table below compares BAY-678 with other HNE inhibitors and earlier dihydropyrimidinone analogs:

Compound / Mechanism | Key Reported HNE . .
Key Differentiator
Class Feature Potency (ICso or Ki)
BAY-678 Reversible, competitive ICs0 = 20 nM [3] [4] >2,000-fold selectivity over 21
small molecule [1] serine proteases;
conformationally locked core [3]
[1]
BAY-678 (from Reversible, competitive ICs0 = 3.5 nM Represents the optimized, high-
PDB 5A09) small molecule [2] (measured for co- potency chemotype
crystallized

compound) [2]
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Compound / Mechanism | Key Reported HNE . .
Key Differentiator
Class Feature Potency (ICso or Ki)
Sivelestat (1) Electrophilic, serine Information missing First-generation small molecule
acylator [1] from search
Freselestat (2) Transition-state mimetic Information missing First-generation small molecule
[1] from search
AZD9668 (3) Reversible small Information missing Progressed to clinical trials for
molecule [1] from search COPD & cystic fibrosis; showed
limited efficacy [1]
HTS Hit (4) Early ICs0 = 900 NM Initial, unoptimized hit with
dihydropyrimidinone lead moderate potency [1]

(racemic) [1]

Optimized Intermediate ICs0 =20 NnM Demonstrated importance of
Lead (9) dihydropyrimidinone [1] cyano group for potency [1]

Experimental Protocols for Key Data

For researchers seeking to reproduce or understand the experimental basis for BAY-678 data:

¢ Biochemical ICso Determination [1]: Inhibitory capacity is assessed using functional biochemical
assays with isolated HNE enzyme. Enzyme activity is measured at pH 7.4 in the presence of various
compound concentrations using a fluorogenic peptide substrate (MeOSuc-AAPV-AMC). ICso values

are derived from the resulting activity data.

e Crystallography and Binding Mode Analysis [2]: The binding mode was determined by X-ray
diffraction. The crystal structure of HNE in complex with a dihydropyrimidinone inhibitor was solved
at a high resolution of 1.81 A (PDB ID: 5A09), allowing for detailed visualization of the protein-ligand

interactions.

o Selectivity Profiling [3] [4]: Selectivity is confirmed by profiling the compound against a panel of 21

serine proteases. BAY-678 demonstrates more than 2,000-fold selectivity across this panel.
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o In Vivo Efficacy [3] [4]: Efficacy is demonstrated in preclinical models, such as a protease-induced
acute lung injury (ALI) model in mice. The inhibitor's effect is measured by its ability to inhibit

exogenous HNE in the mouse lung after oral administration (reported Ki = 15 nM).

Key Differentiators for Researchers

¢ Conformational Locking: The methyl sulfone group provides a strategic advantage by pre-
organizing the molecule for optimal binding [1].

e Superior Selectivity Profile: High selectivity over other serine proteases suggests reduced risk of
off-target effects [3].

¢ Proven In Vivo Efficacy: BAY-678 shows significant beneficial effects in preclinical models of lung
injury and emphysema [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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